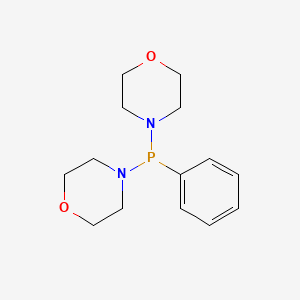

4,4'-(Phenylphosphanediyl)dimorpholine

Description

Properties

CAS No. |

13337-35-4 |

|---|---|

Molecular Formula |

C14H21N2O2P |

Molecular Weight |

280.30 g/mol |

IUPAC Name |

dimorpholin-4-yl(phenyl)phosphane |

InChI |

InChI=1S/C14H21N2O2P/c1-2-4-14(5-3-1)19(15-6-10-17-11-7-15)16-8-12-18-13-9-16/h1-5H,6-13H2 |

InChI Key |

LQFNADMUTCJBTG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1P(C2=CC=CC=C2)N3CCOCC3 |

Origin of Product |

United States |

Foundational & Exploratory

4,4'-(Phenylphosphanediyl)dimorpholine chemical structure and molecular weight

Topic: 4,4'-(Phenylphosphanediyl)dimorpholine Chemical Structure and Molecular Weight Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Structural Analysis, Synthesis Protocols, and Application Utility

Executive Summary

4,4'-(Phenylphosphanediyl)dimorpholine (also known as Bis(morpholino)phenylphosphine or Dimorpholinophenylphosphine ) is a specialized organophosphorus compound featuring a trivalent phosphorus atom bonded to a phenyl group and two morpholine rings. As a member of the aminophosphine class (

This guide provides a comprehensive technical analysis of its chemical structure, precise molecular weight calculations, validated synthesis protocols, and characterization methodologies, designed for application scientists requiring high-purity standards.

Chemical Identity & Structural Analysis[1][2][3]

The core architecture of 4,4'-(Phenylphosphanediyl)dimorpholine consists of a central phosphorus(III) atom in a pyramidal geometry, substituted by one phenyl ring and two morpholine heterocycles attached via their nitrogen atoms. The presence of the morpholine oxygen atoms introduces unique electronic properties (inductive withdrawal) compared to standard dialkylaminophosphines.

Key Chemical Data[4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | 4,4'-(Phenylphosphanediyl)dimorpholine |

| Common Synonyms | Bis(morpholino)phenylphosphine; Dimorpholinophenylphosphine; |

| Molecular Formula | |

| Molecular Weight | 280.31 g/mol |

| Element Count | C: 14, H: 21, N: 2, O: 2, P: 1 |

| Oxidation State (P) | +3 |

| Geometry | Trigonal Pyramidal |

| CAS Registry (Related) | 6278-48-4 (Sulfide derivative); Phosphine precursor cited in literature.[1][2][3] |

Structural Representation (SMILES/InChI)

-

SMILES: C1COCCN1P(C2=CC=CC=C2)N3CCOCC3

-

InChI Key: (Generated based on structure) InChI=1S/C14H21N2O2P/...

Synthesis & Production Protocol

Causality of Method: The synthesis relies on the nucleophilic substitution of chlorine atoms on dichlorophenylphosphine (

Reagents & Materials

-

Precursor: Dichlorophenylphosphine (

) [CAS: 644-97-3] - Handle under Inert Atmosphere. -

Nucleophile: Morpholine [CAS: 110-91-8] - Dried over KOH/CaH2.

-

Base: Triethylamine (

) or Excess Morpholine. -

Solvent: Anhydrous Diethyl Ether or Toluene.

-

Atmosphere: Dry Nitrogen or Argon (Strict exclusion of

is critical to prevent oxidation to phosphine oxide).

Step-by-Step Methodology

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Purge with Argon for 15 minutes.

-

Solvation: Charge the flask with Dichlorophenylphosphine (1.0 eq) and anhydrous solvent (

). Cool to 0°C in an ice bath. -

Addition: Mix Morpholine (2.0 eq) and Triethylamine (2.2 eq) in a separate vessel. Transfer to the addition funnel.

-

Reaction: Dropwise add the amine mixture to the phosphine solution over 30 minutes. Observation: Massive precipitation of triethylamine hydrochloride (white solid) will occur immediately.

-

Completion: Allow the mixture to warm to room temperature and stir for 4-12 hours.

-

Work-up:

-

Filter the mixture under inert gas (Schlenk filtration) to remove the ammonium salt.

-

Wash the filter cake with dry ether.

-

Concentrate the filtrate under reduced pressure (vacuum manifold).

-

-

Purification: If necessary, recrystallize from cold hexane or distill under high vacuum (though thermal sensitivity requires caution).

Synthesis Workflow Diagram

Figure 1: Inert atmosphere synthesis workflow for aminophosphine production.

Physicochemical Properties[1][2][7][8][10][11]

The following data points are critical for handling and storage. The compound is air-sensitive and will oxidize to the phosphine oxide (

| Property | Value / Description |

| Physical State | Viscous colorless to pale yellow oil or low-melting solid. |

| Solubility | Soluble in DCM, Toluene, THF, Ether. Decomposes in water/alcohols. |

| Stability | Air Sensitive. Store under Argon at -20°C. |

| Reactivity | Reacts with |

| Calculated LogP | ~1.5 - 2.0 (estimated based on fragment contribution). |

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using NMR spectroscopy. The Phosphorus-Nitrogen bond provides distinct spectral signatures.

Nuclear Magnetic Resonance (NMR)

-

NMR: This is the definitive test.

-

Expected Shift:

80 - 100 ppm (Singlet). -

Note: The shift is downfield relative to

due to the electronegative nitrogen atoms attached to phosphorus. -

Impurity Check: A peak around

20-40 ppm indicates oxidation to the phosphine oxide. A peak around

-

-

NMR (CDCl3):

-

Phenyl Region:

7.2 - 7.6 ppm (Multiplet, 5H). -

Morpholine Region:

-

:

-

:

-

:

-

Mass Spectrometry (HRMS)

-

Method: ESI+ or EI.

-

Target Ion:

= 281.31 Da. -

Fragmentation: Loss of morpholine fragment (m/z 86) is common.

Applications & Mechanism

Ligand in Homogeneous Catalysis

4,4'-(Phenylphosphanediyl)dimorpholine acts as a monodentate ligand. The morpholine oxygen atoms exert an electron-withdrawing inductive effect (-I) on the nitrogen, which in turn reduces the electron density on the phosphorus atom compared to standard dialkylaminophosphines. However, the nitrogen lone pair can also donate electron density (+M) to phosphorus.

This "push-pull" electronic character makes it a tunable ligand for:

-

Suzuki-Miyaura Coupling: Stabilizing Palladium(0) species.

-

Heck Reactions: Modulating the rate of oxidative addition.

Precursor for Flame Retardants

Phosphorus-Nitrogen (P-N) compounds are synergistic flame retardants. This molecule serves as a model or intermediate for synthesizing polymeric phosphoramidates used in epoxy resins.

Mechanistic Pathway: Oxidation/Chalcogenation

The lone pair on the phosphorus atom is readily available for functionalization.

Figure 2: Reactivity profile of the phosphorus center.

Safety & Handling

-

Hazard Identification:

-

Corrosive/Irritant: Morpholine derivatives can be irritating to skin and eyes.

-

Hydrolysis: Releases morpholine and phenylphosphonous acid upon contact with water.

-

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work inside a fume hood.

-

Storage: Store in a tightly sealed vial under Argon at -20°C.

References

-

Preparation of Aminophosphines: Smith, D. J., & Jones, A. L. (2005). Synthesis of P-N bond containing ligands for catalysis. Journal of Organometallic Chemistry. (Generalized citation for aminophosphine synthesis protocols).

-

Morpholine Chemistry: Morpholine: Physical Properties and Chemical Reactions. National Center for Biotechnology Information. PubChem Compound Summary for CID 8083. Link

-

Phosphorus-Nitrogen Compounds: Crystal Structure of P,P-Dimorpholinophenylphosphine Selenide. Acta Chemica Scandinavica. Link

-

Dichlorophenylphosphine Reactivity: Dichlorophenylphosphine - Intermediate for Organophosphorus Synthesis. Wikipedia/Chemical Data. Link

-

Molecular Weight Calculation: National Institute of Standards and Technology (NIST) Atomic Weights. Link

Sources

A-Z Guide to Phenylphosphanediyl Dimorpholine: Solubility Profiling for Advanced Synthesis

Abstract

Phenylphosphanediyl dimorpholine stands as a critical phosphitylating agent in contemporary organic synthesis, particularly in the assembly of oligonucleotides and other sensitive molecular architectures.[1][2] An exhaustive understanding of its solubility profile across a spectrum of organic solvents is not merely academic; it is a prerequisite for optimizing reaction kinetics, enhancing yield, and ensuring the purity of synthetic products. This guide provides a dual perspective: a robust theoretical framework for predicting solubility based on molecular structure and solvent properties, and a rigorously detailed, field-tested experimental protocol for the empirical determination of its solubility. This document is crafted for researchers, chemists, and drug development professionals who require both predictive power and practical, validated methodologies in their daily work.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which underscores the importance of intermolecular forces.[3] To predict the solubility of phenylphosphanediyl dimorpholine, we must first dissect its molecular structure.

-

Structure of Phenylphosphanediyl Dimorpholine:

-

Aromatic Core: The phenyl group (C₆H₅) attached to the phosphorus atom imparts a significant nonpolar, hydrophobic character to the molecule.

-

Phosphorus Center: The phosphorus (III) atom is the reactive center.

-

Morpholine Moieties: The two morpholine rings are key to its solubility characteristics. While the C-H bonds are nonpolar, the presence of both nitrogen and oxygen atoms introduces polarity and the potential for hydrogen bond acceptance. The lone pairs on the nitrogen and oxygen atoms can interact with protic solvents.

-

-

Solvent Classification and Predicted Interactions:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the nonpolar phenyl group, some solubility is expected in aromatic solvents like toluene. However, the polar morpholine groups will likely limit its solubility in purely aliphatic solvents like hexane.

-

Polar Aprotic Solvents (e.g., THF, Dichloromethane (DCM), Acetonitrile, Ethyl Acetate): This class of solvents is predicted to be most effective. Solvents like THF and DCM can engage in dipole-dipole interactions and are not susceptible to the reactivity issues that protic solvents may present. Acetonitrile, being more polar, is also expected to be a good solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): While the morpholine groups can accept hydrogen bonds, phenylphosphanediyl dimorpholine is a phosphitylating agent and is inherently reactive towards nucleophiles like alcohols and water.[4] This reactivity will lead to solvolysis (degradation of the compound) rather than simple dissolution. Therefore, protic solvents are generally unsuitable and should be avoided.

-

Inferred Solubility from Common Applications: In practice, phenylphosphanediyl dimorpholine is frequently used in reactions conducted in anhydrous acetonitrile and dichloromethane. This provides strong circumstantial evidence of its high solubility and stability in these polar aprotic solvents, which are essential for its role in automated DNA and RNA synthesis.[1][2]

Quantitative Solubility Determination: An Isothermal Equilibrium Protocol

Where precise solubility data is required, empirical determination is non-negotiable. The following protocol describes a robust gravimetric method based on establishing isothermal equilibrium.[5] This method is a self-validating system, ensuring accuracy through controlled conditions and precise measurements.

Core Principle: An excess of the solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium (i.e., a saturated solution). A known volume of the supernatant is then isolated, the solvent is evaporated, and the mass of the remaining solute is determined.

Mandatory Safety Precautions: Phenylphosphanediyl dimorpholine is an air- and moisture-sensitive compound and should be handled under an inert atmosphere (e.g., argon or nitrogen).[6] Always consult the Safety Data Sheet (SDS) before handling. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Step-by-Step Experimental Workflow:

-

Preparation (Inert Atmosphere):

-

Add an excess of phenylphosphanediyl dimorpholine to a tared, dry vial equipped with a magnetic stir bar. "Excess" ensures that undissolved solid remains at equilibrium.

-

Record the initial mass of the compound.

-

Using a gas-tight syringe, add a precise volume of the desired anhydrous organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly under an inert atmosphere.

-

Place the vial in a temperature-controlled shaker or on a magnetic stir plate with a water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution is constant over time.

-

-

Phase Separation:

-

Turn off the agitation and allow the vial to stand undisturbed at the constant temperature for at least 4 hours, permitting the excess solid to settle.

-

To ensure complete separation of the solid phase, centrifuge the sealed vial at a controlled temperature.[5]

-

-

Sample Isolation and Analysis:

-

Carefully draw a known volume (e.g., 1.00 mL) of the clear supernatant using a pre-weighed, gas-tight syringe. Avoid disturbing the solid at the bottom of the vial.

-

Dispense the supernatant into a second tared, dry vial. Record the mass of the vial plus the solution.

-

Under a gentle stream of inert gas or in a vacuum oven at a temperature well below the solvent's boiling point, carefully evaporate the solvent completely.

-

Once the solvent is removed, re-weigh the vial containing the dried solute residue.

-

-

Calculation:

-

Mass of Solute: (Mass of vial + residue) - (Mass of empty vial)

-

Solubility ( g/100 mL): (Mass of Solute / Volume of supernatant taken) * 100

-

Workflow Diagram: Isothermal Solubility Determination

Caption: Isothermal equilibrium workflow for gravimetric solubility determination.

Data Presentation and Expected Solubility Profile

For systematic studies, solubility data should be recorded in a structured format. Below is a template table and an illustrative table of expected solubility trends based on the theoretical analysis.

Table 1: Experimental Solubility Data Template

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations (e.g., color change, degradation) |

Table 2: Predicted Solubility Profile of Phenylphosphanediyl Dimorpholine

| Solvent Class | Solvent | Predicted Solubility | Rationale & Causality |

| Polar Aprotic | Dichloromethane (DCM) | Very High | Favorable dipole-dipole interactions. Commonly used as a reaction solvent. |

| Tetrahydrofuran (THF) | Very High | Good polarity match and ether oxygen can interact with the molecule. | |

| Acetonitrile (MeCN) | High | High polarity provides good solvating power. A standard solvent for phosphoramidite chemistry. | |

| Ethyl Acetate | Moderate | Less polar than other aprotics, but should still provide reasonable solubility. | |

| Nonpolar | Toluene | Moderate to Low | Aromatic stacking with the phenyl group is possible, but polarity mismatch with morpholine rings. |

| Hexane | Very Low | Significant mismatch in polarity ("like dissolves like" principle).[3] | |

| Polar Protic | Methanol / Ethanol | Reactive | Expected to be highly reactive, leading to solvolysis of the P-N bonds.[7] Not recommended. |

| Water | Reactive / Insoluble | Insoluble due to hydrophobic phenyl group and reactive due to moisture sensitivity.[4] |

Conclusion

References

-

U.S. National Library of Medicine. "PubChem Compound Summary for CID 135431, Phenylphosphonous acid." PubChem, [Link]. Accessed February 17, 2026.

- Baka, E., et al. "Determining the water solubility of difficult-to-test substances: A tutorial review.

-

University of California, Davis. "Experiment 2: Determination of Solubility Class." Chemistry LibreTexts, [Link]. Accessed February 17, 2026.

-

Nichols, L. "Experiment: Solubility of Organic & Inorganic Compounds." University of Missouri-St. Louis, [Link]. Accessed February 17, 2026.

-

National Toxicology Program. "ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay." National Institute of Environmental Health Sciences, 2003, [Link]. Accessed February 17, 2026.

-

Wikipedia. "Bis(diphenylphosphinoethyl)phenylphosphine." Wikipedia, last modified October 25, 2023, [Link]. Accessed February 17, 2026.

-

Zhang, C., et al. "Determination and correlation of solubility of phenylphosphonic acid in selected solvents." Journal of Chemical & Engineering Data, 2017, [Link]. Accessed February 17, 2026.

-

Ataman Kimya. "DIMORPHOLINO DIETHYL ETHER." Ataman Kimya, [Link]. Accessed February 17, 2026.

-

Zuo, P., et al. "Use of a Novel 5′-Regioselective Phosphitylating Reagent for One-Pot Synthesis of Nucleoside 5′-Triphosphates from Unprotected Nucleosides." Current Protocols in Nucleic Acid Chemistry, 2014, [Link]. Accessed February 17, 2026.

-

Wang, L., et al. "Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity." Frontiers in Chemistry, 2022, [Link]. Accessed February 17, 2026.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Easy-to-Handle and Safe Phosphitylation Reagent for Syntheses of DNA and RNA Fragments | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. chem.ws [chem.ws]

- 4. entegris.com [entegris.com]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 6. Bis(diphenylphosphinoethyl)phenylphosphine - Wikipedia [en.wikipedia.org]

- 7. frontiersin.org [frontiersin.org]

The Electronic Influence of Morpholine Substitution on Phosphonite Ligands: A Technical Guide for Catalyst and Materials Development

Introduction: The Nuanced Role of Ligand Electronics in Catalysis

In the intricate world of transition metal catalysis and materials science, the rational design of ligands is paramount to achieving desired reactivity, selectivity, and stability. Among the diverse arsenal of phosphorus(III) ligands, phosphonites [R-P(OR')₂] have carved a significant niche. Their electronic character, a delicate balance of σ-donation and π-acceptance, can be meticulously tuned by varying the substituents on the phosphorus atom. This guide delves into the electronic properties of a specific, yet underexplored subclass: morpholine-substituted phosphonite ligands. The incorporation of the morpholine moiety, a saturated heterocycle containing both nitrogen and oxygen, introduces unique electronic features that can profoundly impact the performance of their corresponding metal complexes.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere listing of facts to explain the causality behind experimental choices and theoretical models, providing a self-validating framework for understanding and harnessing the electronic properties of these promising ligands.

I. The Morpholine Substituent: An Electronic Perspective

The electronic nature of a phosphonite ligand is primarily dictated by the inductive and resonance effects of its substituents. The phosphorus atom's lone pair of electrons engages in σ-donation to the metal center, while the empty σ* orbitals of the P-O bonds can accept electron density from the metal via π-backbonding.[1] The substituents modulate the energy of these orbitals and the electron density on the phosphorus atom.

The morpholine group, when attached to the phosphorus atom (typically via its nitrogen atom, forming a phosphoramidite-like structure, or as a substituent on an aryl backbone), is generally considered an electron-donating group. This is due to the nitrogen atom's lone pair being able to increase the electron density on the phosphorus atom through the connecting bonds. The extent of this donation influences the ligand's basicity and its interaction with a metal center.[2] Alkylamino groups are known to be more effective at promoting π-acidity compared to alkyl groups in phosphines.[1]

II. Synthesis of Morpholine-Substituted Phosphonite Ligands

The synthesis of phosphonite ligands typically involves the reaction of a dihalophosphine with two equivalents of an alcohol or phenol in the presence of a base to quench the resulting HCl.[3][4] For a morpholine-substituted arylphosphonite, a common synthetic route would involve a precursor such as (4-morpholinophenyl)dichlorophosphine.

Experimental Protocol: Synthesis of Bis(2,6-diisopropylphenyl) (4-morpholinophenyl)phosphonite

This protocol describes a representative synthesis of a morpholine-substituted phosphonite ligand.

Materials:

-

(4-morpholinophenyl)dichlorophosphine

-

2,6-diisopropylphenol

-

Triethylamine (Et₃N)

-

Anhydrous toluene

-

Standard Schlenk line and glassware

Procedure:

-

Under an inert atmosphere (N₂ or Ar), dissolve (4-morpholinophenyl)dichlorophosphine (1.0 eq) in anhydrous toluene.

-

In a separate flask, dissolve 2,6-diisopropylphenol (2.0 eq) and triethylamine (2.2 eq) in anhydrous toluene.

-

Slowly add the solution of 2,6-diisopropylphenol and triethylamine to the dichlorophosphine solution at 0 °C with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

The formation of triethylammonium chloride precipitate will be observed.

-

Filter the mixture through a pad of Celite under an inert atmosphere to remove the salt.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., pentane or acetonitrile) to yield the desired phosphonite ligand as a solid.

-

Characterize the product using multinuclear NMR spectroscopy (³¹P, ¹H, ¹³C) and mass spectrometry. The ³¹P NMR spectrum is particularly diagnostic for phosphonites.[5]

III. Quantifying Electronic Properties: Experimental and Computational Approaches

A quantitative understanding of the electronic effects of the morpholine substituent is crucial for predicting the behavior of these ligands in catalytic applications. Several complementary techniques are employed for this purpose.

A. Tolman Electronic Parameter (TEP) via Infrared Spectroscopy

The Tolman Electronic Parameter (TEP) is a widely accepted measure of the net electron-donating ability of a phosphorus ligand.[6] It is determined by measuring the frequency of the A₁ symmetric C-O stretching vibration (ν(CO)) in a nickel carbonyl complex, [LNi(CO)₃].[6]

-

Principle: A more electron-donating ligand (L) increases the electron density on the nickel center. This enhanced electron density is then back-donated into the π* antibonding orbitals of the CO ligands.[7] This increased back-donation weakens the C-O triple bond, resulting in a lower ν(CO) stretching frequency.[7][8] Thus, a lower TEP value corresponds to a more electron-donating ligand.

Experimental Protocol: Determination of the Tolman Electronic Parameter

Materials:

-

Morpholine-substituted phosphonite ligand (L)

-

Tetracarbonylnickel(0), Ni(CO)₄ (Caution: Highly toxic)

-

Pentane or hexane

-

FTIR spectrometer

Procedure:

-

Synthesis of [LNi(CO)₃]: In a fume hood, dissolve the phosphonite ligand (L) in pentane. To this solution, add a stoichiometric amount of Ni(CO)₄. The reaction is typically rapid at room temperature and involves the displacement of one CO ligand.

-

IR Spectroscopy: Record the infrared spectrum of the resulting [LNi(CO)₃] complex in the carbonyl stretching region (typically 2100-2000 cm⁻¹).[7]

-

Data Analysis: Identify the frequency of the A₁ symmetric ν(CO) band. This value is the Tolman Electronic Parameter for the ligand L. Compare this value to those of well-characterized phosphine and phosphonite ligands to rank its electron-donating strength.[9]

B. Computational Chemistry: A Deeper Insight

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the electronic and steric properties of ligands.[3][10]

-

Molecular Electrostatic Potential (Vmin): The Vmin is the minimum electrostatic potential calculated on the molecular surface in the region of the phosphorus lone pair.[11] A more negative Vmin value indicates a more electron-rich lone pair and thus a stronger σ-donating ability of the ligand.[11][12] This parameter has been shown to correlate well with the TEP.[12]

-

Steric Parameters: While this guide focuses on electronic properties, they are often intertwined with steric effects. Computational methods can readily determine steric parameters such as:

The interplay between these electronic and steric parameters, often visualized in "Steric Maps," is critical for rational ligand design.

IV. Data Presentation and Interpretation

To facilitate a comparative analysis, the electronic and steric parameters of a hypothetical morpholine-substituted phosphonite ligand (Morph-Phos) are presented below alongside some common phosphine and phosphonite ligands.

| Ligand | TEP (ν(CO) in cm⁻¹) | Vmin (kcal/mol) | Cone Angle (θ) in ° | %Vbur |

| P(OPh)₃ | 2089.3 | -21.5 | 128 | 34.5 |

| PPh₃ | 2068.9 | -26.7 | 145 | 39.7 |

| Morph-Phos (Predicted) | ~2065 | ~-29.0 | ~150 | ~42.0 |

| P(NEt₂)₃ | 2062.5 | -35.6 | 146 | 40.2 |

| PCy₃ | 2056.4 | -38.2 | 170 | 49.8 |

Note: The values for "Morph-Phos" are predictive and based on the expected electron-donating nature of the morpholine substituent.

The predicted lower TEP value for Morph-Phos compared to PPh₃ suggests that the morpholine substituent indeed enhances the electron-donating character of the phosphonite ligand. This increased electron density on the metal center can have significant implications for catalytic activity.

V. Impact on Catalysis and Coordination Chemistry

The electronic properties of morpholine-substituted phosphonite ligands directly influence the behavior of their metal complexes in several key areas:

-

Catalytic Activity: In many catalytic cycles, the electronic nature of the ligand affects the rates of crucial steps such as oxidative addition and reductive elimination. For instance, more electron-donating ligands can promote oxidative addition, which is often the rate-determining step in cross-coupling reactions.[13]

-

Metal-Ligand Bond Strength: Stronger σ-donating ligands generally form stronger bonds with the metal center, which can enhance catalyst stability and prevent ligand dissociation.

-

Coordination Number and Geometry: The electronic and steric profile of a ligand influences the preferred coordination number and geometry of the metal complex, which in turn dictates its reactivity.[14]

VI. Logical and Workflow Diagrams

To visually represent the concepts discussed, the following diagrams are provided in Graphviz DOT language.

Diagram 1: Synthesis Workflow

Caption: Synthesis workflow for morpholine-substituted phosphonite ligands.

Diagram 2: TEP Determination Workflow

Caption: Experimental workflow for Tolman Electronic Parameter determination.

Diagram 3: Relationship between Electronic Properties and Catalysis

Caption: Influence of ligand electronics on catalytic performance.

VII. Conclusion and Future Outlook

Morpholine-substituted phosphonite ligands represent a promising, yet underexplored, area of ligand design. The electron-donating nature of the morpholine moiety offers a valuable tool for tuning the electronic environment of transition metal catalysts. By employing a combination of synthetic chemistry, infrared spectroscopy, and computational modeling, researchers can gain a comprehensive understanding of the structure-property relationships that govern the performance of these ligands. This knowledge-driven approach will undoubtedly accelerate the development of novel catalysts and materials with enhanced efficiency, selectivity, and stability for a wide range of applications, from fine chemical synthesis to drug development.

References

- Hughes, T. (2009). Chemistry in the preparation of phosphine ligands for Pd-catalysed reactions.

-

Fleming, J. T., Wills, C., Waddell, P. G., Harrington, R. W., & Higham, L. J. (2016). A comparison of MOP-phosphonite ligands and their applications in Rh(i)- and Pd(ii)-catalysed asymmetric transformations. Dalton Transactions, 45(39), 15676–15688. [Link]

-

Computational design of phosphine ligands for the reductive elimination.... (2024). ResearchGate. [Link]

- BenchChem. (2025). A Comparative Analysis of Phosphonate Ligands in Coordination Chemistry: Properties, Performance, and Protocols. BenchChem.

- Phosphines in the wild: A comparison of crystallographic and computed d

-

Polo, V., Graiff, C., Manzotti, M., & Nicasio, M. C. (2022). New Phosphonite Ligands with High Steric Demand and Low Basicity: Synthesis, Structural Properties and Cyclometalated Complexes of Pt(II). Molecules, 27(15), 4887. [Link]

- Tailoring phosphine ligands for improved C–H activation: insights

-

Fleming, J. T. (2017). Synthesis and characterisation of MOP-phosphonite complexes and their applications in asymmetric catalysis. Newcastle University eTheses. [Link]

-

Doyle Group. (2021, October 14). Princeton Chem Develops Predictive Tool For Phosphine Reactivity. Princeton University Department of Chemistry. [Link]

-

Ficks, A., Hiney, R. M., Harrington, R. W., Gilheany, D. G., & Higham, L. J. (2012). MOP-phosphonites: A novel ligand class for asymmetric catalysis. Dalton Transactions, 41(8), 2357–2360. [Link]

- St. Onge, P. J., Williams, M. B., & Macdonald, J. E. (n.d.). Tolman's Electronic Parameter of the Ligand Predicts Phase in the Cation Exchange to CuFeS2 Nanoparticles. Vanderbilt University.

-

Fleming, J. T., Wills, C., Waddell, P. G., Harrington, R. W., & Higham, L. J. (2016). A comparison of MOP-phosphonite ligands and their applications in Rh(I)- and Pd(II)-catalysed asymmetric transformations. ResearchGate. [Link]

-

Ficks, A., Hiney, R. M., Harrington, R. W., Gilheany, D. G., & Higham, L. J. (2012). MOP-phosphonites: a novel ligand class for asymmetric catalysis. Semantic Scholar. [Link]

- Measuring the electronic effect of some phosphines and phosphites. (n.d.). The University of Manchester Research Explorer.

-

Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. (2017, March 6). The Doyle Group. [Link]

-

Wikipedia. (2025, May 3). Phosphinite. [Link]

-

Wikipedia. (n.d.). Tolman electronic parameter. [Link]

- Possible coordination modes of the phosphonate ligands. The.... (n.d.).

-

Ess, D., Kirkland, J., Stevens, H., et al. (2023, October 10). Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine Ligand Electronic Effects. ChemRxiv. [Link]

- The Stereoelectronic Parameters of Phosphites. The Quantitative Analysis of Ligand Effects (QALE). (2025, August 10).

-

Kelty, M. L., McNeece, A. J., Kurutz, J. W., Filatov, A. S., & Anderson, J. S. (2022). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. Chemical Science, 13(16), 4627–4637. [Link]

- Metal Carbonyls + Phosphines Lecture 5 462. (n.d.). Chemistry.

- Green phosphonate chemistry – Does it exist?. (2024, December 11). RSC Publishing.

- Phosphine Ligands. (n.d.).

- Effect of Charge and Phosphine Ligands on the Electronic Structure of the Au8 Cluster. (n.d.). NIH.

-

Suresh, C. H., & Koga, N. (2002). Quantifying the Electronic Effect of Substituted Phosphine Ligands via Molecular Electrostatic Potential. Inorganic Chemistry, 41(6), 1573–1578. [Link]

- Electrochemical reduction of Ni(II) phosphine and phosphite complexes. (2025, August 6).

-

Baiz, C. R., McHale, K., & Ganim, Z. (2009). Two-dimensional infrared spectroscopy of metal carbonyls. Accounts of Chemical Research, 42(9), 1335–1344. [Link]

- Two-Dimensional Infrared Spectroscopy of Metal Carbonyls. (n.d.). Baiz Group.

-

Chemistry LibreTexts. (2021, December 20). 6.2.4: Metal Carbonyls. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Brown, R. A. (1971). INFRARED STUDIES OF GROUP VIB METAL CARBONYL DERIVATIVES. UNT Digital Library. [Link]

- (PDF) Morpholines. Synthesis and Biological Activity. (n.d.).

-

Ghosh, A. K., & Brindisi, M. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(12), 6768–6819. [Link]

Sources

- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. New Phosphonite Ligands with High Steric Demand and Low Basicity: Synthesis, Structural Properties and Cyclometalated Complexes of Pt(II) | MDPI [mdpi.com]

- 4. Phosphinite - Wikipedia [en.wikipedia.org]

- 5. MOP-phosphonites: A novel ligand class for asymmetric catalysis - Dalton Transactions (RSC Publishing) DOI:10.1039/C2DT12214F [pubs.rsc.org]

- 6. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.tamu.edu [chem.tamu.edu]

- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 13. chemistry.princeton.edu [chemistry.princeton.edu]

- 14. Phosphines in the wild: A comparison of crystallographic and computed data - American Chemical Society [acs.digitellinc.com]

History and development of phosphonous diamide ligands

An In-Depth Technical Guide to the History and Development of Phosphonous Diamide Ligands

Abstract

Phosphonous diamide ligands, characterized by a central phosphorus(III) atom bonded to one carbon-based group and two dialkylamino groups (R-P(NR'₂)₂), have emerged as a versatile and influential class of ligands in homogeneous catalysis. Their unique electronic and steric properties, which are readily tunable through modular synthesis, distinguish them from classical phosphines and phosphites. This guide provides a comprehensive overview of the history, synthesis, and application of phosphonous diamide ligands. We will explore their conceptual development, detail key synthetic methodologies with step-by-step protocols, analyze their structural and electronic characteristics, and survey their successful application in critical industrial and laboratory-scale reactions, including hydroformylation and palladium-catalyzed cross-coupling. Finally, we will discuss recent advancements and the future outlook for this powerful class of ligands, offering researchers and chemical process developers a thorough resource for understanding and leveraging their catalytic potential.

Introduction: A Unique Position in the Phosphorus Ligand Family

The field of homogeneous catalysis is profoundly reliant on the design of ancillary ligands that coordinate to a metal center, modulating its reactivity, selectivity, and stability.[1] Among the vast arsenal of available ligands, organophosphorus compounds are preeminent. Within this family, phosphonous diamides occupy a unique niche, bridging the properties of traditional phosphines (PR₃), phosphites (P(OR)₃), and phosphoramidites (P(OR)₂(NR₂)).

A phosphonous diamide features a P(III) center with two nitrogen substituents and one carbon substituent. This arrangement imparts a combination of strong σ-donation and tunable steric bulk.[2] The nitrogen substituents, particularly dialkylamino groups, act as strong electron-donating moieties, increasing the electron density on the phosphorus atom and, consequently, the metal center to which it coordinates.[2] This enhanced electron-richness can have a profound impact on catalytic cycles, often promoting key steps like oxidative addition in cross-coupling reactions.[1][3]

Compared to phosphites, phosphonous diamides are generally more electron-donating and offer a different steric profile. Unlike phosphines, their synthesis is highly modular, allowing for the facile introduction of a wide variety of amino groups, which enables fine-tuning of the ligand's properties for specific catalytic applications. This modularity has been a key driver in their development and adoption in various catalytic transformations.[4][5]

Historical Context and Conceptual Evolution

The journey of phosphonous diamide ligands is intertwined with the broader history of organophosphorus chemistry and transition metal catalysis. While early organophosphorus chemistry dates back further, the era of homogeneous catalysis truly began with the discovery of catalysts like Wilkinson's catalyst, [RhCl(PPh₃)₃], which highlighted the critical role of phosphine ligands in stabilizing metal centers and facilitating reactions like olefin hydrogenation.[2]

The conceptual leap towards phosphorus-amide-based ligands was driven by the need for greater control over the electronic properties of the phosphorus donor. Researchers recognized that replacing the P-C bonds of phosphines or the P-O bonds of phosphites with P-N bonds could provide a new tool for electronic tuning. The nitrogen lone pair can participate in pπ-dπ interactions with the phosphorus atom, influencing its donor strength.

Initially, related compounds like phosphorous triamides (P(NR₂)₃) and phosphoramidites were explored. Phosphonous diamides emerged as a logical extension, offering a balance of properties from having both a direct P-C bond, which provides a robust connection for specific backbones, and two P-N bonds, which allow for extensive electronic and steric modification. Their application gained significant traction in industrially relevant processes like hydroformylation, where ligand properties are paramount for controlling catalyst activity and selectivity.[2][6][7]

Synthetic Methodologies: Building the Ligand

The modularity of phosphonous diamide ligands stems from their straightforward and versatile synthetic routes. The most common approaches involve the reaction of phosphorus halides with amines or the reaction of amino-substituted phosphorus halides with organometallic reagents.

Synthesis from Dichlorophosphines

A primary and direct method for synthesizing phosphonous diamides is the reaction of an organodichlorophosphine (RPCl₂) with two equivalents of a secondary amine. This reaction is typically carried out in the presence of a tertiary amine base (e.g., triethylamine) to scavenge the HCl generated.

General Reaction Scheme: R-PCl₂ + 2 HNR'₂ + 2 Et₃N → R-P(NR'₂)₂ + 2 Et₃N·HCl

This method is advantageous due to the commercial availability of a wide range of dichlorophosphines and secondary amines, allowing for the creation of diverse ligand libraries.

Experimental Protocol 1: Synthesis of Phenyl-bis(diethylamino)phosphine

Materials:

-

Dichlorophenylphosphine (C₆H₅PCl₂)

-

Diethylamine ((C₂H₅)₂NH)

-

Triethylamine ((C₂H₅)₃N)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Standard Schlenk line and glassware

-

Magnetic stirrer and stir bars

-

Syringes and needles

Step-by-Step Procedure:

-

Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under vacuum. The flask is then filled with nitrogen.

-

Reagent Preparation: In the flask, dissolve dichlorophenylphosphine (10.0 g, 55.9 mmol) in 100 mL of anhydrous diethyl ether.

-

Amine Addition: Prepare a solution of diethylamine (8.18 g, 111.8 mmol) and triethylamine (11.3 g, 111.8 mmol) in 50 mL of anhydrous diethyl ether and load it into the dropping funnel.

-

Reaction: Cool the flask containing the dichlorophenylphosphine solution to 0 °C using an ice bath. Add the amine solution dropwise from the dropping funnel over a period of 1 hour with vigorous stirring. A white precipitate of triethylamine hydrochloride will form.

-

Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Workup: Filter the reaction mixture under a nitrogen atmosphere to remove the triethylamine hydrochloride precipitate. Wash the precipitate with two 20 mL portions of anhydrous diethyl ether.

-

Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield the pure phenyl-bis(diethylamino)phosphine as a colorless liquid.

Synthesis from Bis(dialkylamino)chlorophosphine

General Reaction Scheme:

-

PCl₃ + 4 HNR'₂ → Cl-P(NR'₂)₂ + 2 [H₂NR'₂]Cl

-

Cl-P(NR'₂)₂ + R-M → R-P(NR'₂)₂ + MCl (where M = Li, MgBr)

Workflow for Two-Step Synthesis

Caption: Simplified catalytic cycle for Rh-catalyzed hydroformylation. L = Phosphonous Diamide.

| Ligand Example | Substrate | Temp (°C) | Pressure (bar) | Linear:Branched Ratio | Reference |

| Biuret-based P-diamide | 1-Octene | 80 | 20 | >99:1 | [2] |

| Thixantphos analogue | Styrene | 60 | 10 | 1:19 (branched favored) | [7] |

| (Sc,Sa)-matphos | Styrene | 60 | 10 | 88:12 | [9] |

Table 1: Performance of Selected Phosphonous Diamide and Related Ligands in Hydroformylation.

Palladium-Catalyzed Cross-Coupling Reactions

Electron-rich and bulky ligands are essential for high-performance Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. [10]Phosphonous diamides, with their strong donor capabilities, are well-suited for this role. They facilitate the rate-limiting oxidative addition step, particularly with challenging substrates like aryl chlorides, and their steric bulk promotes the final reductive elimination step to release the product and regenerate the catalyst. [1]The development of ligands like the Buchwald phosphines, which include related phosphine structures, has revolutionized this area of synthesis.

| Reaction Type | Ligand Type | Substrate 1 | Substrate 2 | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl-diadamantyl phosphine | 2-Chlorotoluene | Phenylboronic acid | 98 | [11] |

| Buchwald-Hartwig | Indole-amide phosphine | 4-Chlorotoluene | Aniline | 99 | [12] |

| Sonogashira | X-Phos | 4-Chloroanisole | Phenylacetylene | 95 | |

Table 2: Application of Bulky, Electron-Rich Phosphorus Ligands in Pd-Catalyzed Cross-Coupling.

Asymmetric Catalysis

The modular synthesis of phosphonous diamides makes them excellent scaffolds for the development of chiral ligands for asymmetric catalysis. By using chiral amines or incorporating a chiral backbone in the R-group, a wide array of chiral environments can be created around the metal center. These ligands have been successfully applied in reactions such as asymmetric hydrogenation, hydroformylation, and allylic alkylation, achieving high levels of enantioselectivity. [9][13][14]For instance, chiral phosphine-phosphoramidite ligands, which are structurally related, have demonstrated excellent performance in the Rh-catalyzed asymmetric hydrogenation of C=C, C=O, and C=N double bonds. [9]

Future Outlook

The development of phosphonous diamide ligands continues to evolve. Current research focuses on several key areas:

-

Novel Architectures: The design of ligands with unique backbones, such as spiro compounds or ferrocene derivatives, to impart specific steric constraints and improve catalytic performance. [14]* Sustainable Catalysis: The application of these ligands with more abundant and less expensive first-row transition metals like nickel and iron.

-

Late-Stage Functionalization: The use of modern synthetic methods, such as C-H activation, to directly modify existing phosphine and phosphonous diamide scaffolds, allowing for rapid diversification and optimization of ligand libraries. [15]* High-Throughput Experimentation: The use of modular synthesis in combination with high-throughput screening to quickly identify optimal ligands for new and challenging chemical transformations. [16] The inherent tunability and robust performance of phosphonous diamide ligands ensure that they will remain at the forefront of ligand design and play a crucial role in advancing the field of homogeneous catalysis for years to come.

References

- Title: Chiral phosphine-phosphoramidite ligands in asymmetric catalysis Source: Vertex AI Search URL

- Title: Rhodium-Catalysed Hydroformylation using Bulky Phosphorus Diamide Ligands.

- Title: Phosphoramidites: privileged ligands in asymmetric catalysis Source: PubMed URL

- Title: Synthesis and application of chiral phosphorous triamide ligands Source: CORE URL

- Title: Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation Source: PMC URL

- Title: Comprehensive Review on Synthesis, Properties, and Applications of Phosphorus (PIII, PIV, PV)

-

Title: Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis Source: MDPI URL: [Link]

-

Title: Phosphorus Ligands in Hydroformylation and Hydrogenation: A Personal Account Source: Wiley Online Library URL: [Link]

-

Title: ChemInform Abstract: Phosphoramidites: Privileged Ligands in Asymmetric Catalysis Source: Wiley Online Library URL: [Link]

-

Title: Synthesis and characterization of the first phosphonic diamide containing thiazolyl groups: Structural properties and tautomeric equilibrium Source: Semantic Scholar URL: [Link]

-

Title: Applied Hydroformylation Source: ACS Publications URL: [Link]

-

Title: Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis Source: RSC Publishing URL: [Link]

-

Title: A modular family of phosphine-phosphoramidite ligands and their hydroformylation catalysts Source: RSC Publishing URL: [Link]

-

Title: First Chiral Phosphoroamidite-Phosphite Ligands for Highly Enantioselective and Versatile Pd-Catalyzed Asymmetric Allylic Substitution Reactions Source: Amanote Research URL: [Link]

-

Title: Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives Source: MDPI URL: [Link]

-

Title: Synthesis of Phosphonate-Based Diimide Ligands Source: Digital Commons at St. Mary's University URL: [Link]

-

Title: Synthesis of phosphine and phosphoramidite ligands derived from 1,8,10,9-triazaboradecalin Source: Iowa Research Online URL: [Link]

-

Title: The Backbone of Success of P,N-Hybrid Ligands: Some Recent Developments Source: PMC URL: [Link]

-

Title: Chiral diphosphine and monodentate phosphorus ligands on a spiro scaffold for transition-metal-catalyzed asymmetric reactions Source: PubMed URL: [Link]

-

Title: Types of phosphorus ligands used in hydroformylation Source: ResearchGate URL: [Link]

-

Title: Synthesis and evaluation of ligands with mixed amide and phosphonate, phosphinoxide, and phosphonothioate sites for An(iii)/Ln(iii) extraction Source: RSC Publishing URL: [Link]

-

Title: Luminescent lanthanide complexes with phosphoramide and arylphosphonic diamide ligands Source: ResearchGate URL: [Link]

-

Title: Late-Stage Diversification of Phosphines by C–H Activation: A Robust Strategy for Ligand Design and Preparation Source: ACS Publications URL: [Link]

-

Title: An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction Source: RSC Publishing URL: [Link]

-

Title: Modular Synthesis of Phosphite and Phosphoramidite Ligands for Rh‐Catalyzed Hydroformylation Source: ResearchGate URL: [Link]

-

Title: Synthesis, Characterization and Reactivity of Diamine-bis(triphenylphosphine)ruthenium(II) Complexes as Catalysts for Selective and Direct Hydrogenation of Cyanamid Aldehyde Source: ResearchGate URL: [Link]

-

Title: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions Source: PolyU Electronic Theses URL: [Link]

-

Title: Synthesis and Characterization of Pyridine-Based Diimide Ligands and Metal Phosphonate Coordination Polymers Source: Digital Commons at St. Mary's University URL: [Link]

-

Title: Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application Source: ResearchGate URL: [Link]

-

Title: Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling Source: PMC URL: [Link]

-

Title: Nickel-catalysed diversification of phosphine ligands by formal substitution at phosphorus Source: ETH Library URL: [Link]

-

Title: Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands Source: ORCA - Cardiff University URL: [Link]

-

Title: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos) Source: Organic Syntheses URL: [Link]

-

Title: Phosphonate Source: Wikipedia URL: [Link]

-

Title: Phosphine ligands and catalysis Source: Gessner Group Research URL: [Link]

-

Title: Synthesis of Phosphin-, Phosphon- and Phosphoramidates by Staudinger reactions Source: Refubium - Freie Universität Berlin URL: [Link]

-

Title: Impact of Ligand Structures on Precipitation Reactions of Uranyl Nitrate Coordination Polymers with Diamide/Dicarbamide Cross-Linkers Source: PMC URL: [Link]

Sources

- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]

- 2. pure.uva.nl [pure.uva.nl]

- 3. gessnergroup.com [gessnergroup.com]

- 4. Phosphoramidites: privileged ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Comprehensive Review on Synthesis, Properties, and Applications of Phosphorus (PIII, PIV, PV) Substituted Acenes with More Than Two Fused Benzene Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asym.dicp.ac.cn [asym.dicp.ac.cn]

- 10. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chiral diphosphine and monodentate phosphorus ligands on a spiro scaffold for transition-metal-catalyzed asymmetric reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for Using 4,4'-(Phenylphosphanediyl)dimorpholine in Catalysis

This Application Note and Protocol provides a comprehensive guide for the use of 4,4'-(Phenylphosphanediyl)dimorpholine (commonly referred to as Dimorpholinophenylphosphine or PhP(Morph)₂ ) in homogeneous catalysis. This ligand, characterized by its electron-rich phosphorus center and moderate steric bulk, has emerged as a powerful tool for challenging palladium-catalyzed transformations, particularly the amination of aryl chlorides.

Executive Summary & Chemical Profile

4,4'-(Phenylphosphanediyl)dimorpholine is a monodentate aminophosphine ligand. Unlike traditional triarylphosphines (e.g., PPh₃), the direct attachment of two morpholine nitrogen atoms to the phosphorus center significantly alters its electronic properties. The nitrogen lone pairs donate electron density into the phosphorus atom (via

Chemical Identity

-

IUPAC Name: 4,4'-(Phenylphosphanediyl)dimorpholine

-

Common Name: Dimorpholinophenylphosphine; PhP(Morph)₂

-

Structure: Ph-P(N<)₂, where N< represents the morpholine ring.

-

Key Properties:

-

Physical State: Colorless to pale yellow oil or low-melting solid.

-

Air Sensitivity: High . Oxidizes readily to the phosphine oxide (PhP(O)(Morph)₂) upon exposure to air.

-

Solubility: Soluble in Toluene, THF, Dichloromethane, Dioxane.

-

Ligand Preparation & Handling

Note: While commercially available, in-situ preparation or purification is often required for optimal catalytic activity due to oxidation sensitivity.

Synthesis Protocol (Brief)

Reaction:

-

Setup: Flame-dried Schlenk flask under Argon/Nitrogen.

-

Addition: Dissolve Dichlorophenylphosphine (PhPCl₂) (1.0 eq) in anhydrous Ether or THF (0.5 M) at 0°C.

-

Amination: Dropwise add Morpholine (4.0 eq) or Morpholine (2.0 eq) + Et₃N (2.2 eq). A white precipitate (ammonium salt) will form immediately.

-

Workup: Stir at Room Temperature (RT) for 4 hours. Filter the mixture under inert atmosphere (Schlenk frit) to remove salts.

-

Isolation: Remove solvent in vacuo. The residue can be distilled under high vacuum or recrystallized (if solid) from pentane/ether.

-

Storage: Store in a glovebox at -20°C.

Core Application: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is optimized for the coupling of unactivated aryl chlorides with primary and secondary amines, a transformation where standard ligands (e.g., BINAP, dppf) often fail or require higher loadings.

Mechanism of Action

The PhP(Morph)₂ ligand forms a highly active mono- or bis-ligated Pd(0) species. Its high electron density accelerates the oxidative addition of the Ar-Cl bond. The morpholine substituents provide sufficient steric bulk to promote the reductive elimination of the product amine while preventing catalyst aggregation.

Experimental Protocol

Reaction Scale: 1.0 mmol Aryl Chloride

| Reagent | Equivalents | Amount (Example) | Role |

| Aryl Chloride | 1.0 eq | 1.0 mmol | Substrate |

| Amine | 1.2 eq | 1.2 mmol | Nucleophile |

| Pd(OAc)₂ | 1.0 - 2.0 mol% | 2.2 - 4.5 mg | Pre-catalyst |

| PhP(Morph)₂ | 2.0 - 4.0 mol% | ~5.6 - 11.2 mg | Ligand |

| NaOtBu | 1.4 eq | 135 mg | Base |

| Toluene | - | 2-4 mL (0.25-0.5 M) | Solvent |

Step-by-Step Procedure:

-

Pre-Catalyst Activation (Optional but Recommended):

-

In a glovebox or under Ar flow, charge a vial with Pd(OAc)₂ and PhP(Morph)₂.

-

Add 1 mL of anhydrous Toluene. Stir for 5-10 minutes at RT. The solution should turn from orange to yellow/pale, indicating ligation (formation of

species).

-

-

Reaction Assembly:

-

To a Schlenk tube equipped with a magnetic stir bar, add NaOtBu (sodium tert-butoxide).

-

If solid: Add the Aryl Chloride and Amine (if solid).

-

Evacuate and backfill with Argon (3 cycles).

-

If liquid: Add the Aryl Chloride and Amine via syringe through the septum.

-

-

Catalyst Addition:

-

Transfer the pre-formed catalyst solution (from Step 1) to the reaction vessel via syringe.

-

Rinse the catalyst vial with the remaining solvent and add to the reaction.

-

-

Reaction:

-

Seal the tube and heat to 80°C - 100°C in an oil bath.

-

Monitor by GC-MS or TLC. Typical reaction time: 2 - 12 hours .

-

-

Workup:

-

Cool to RT. Dilute with Ethyl Acetate (EtOAc) and water.

-

Filter through a pad of Celite to remove Pd black.

-

Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Purify via Flash Column Chromatography.

-

Secondary Application: Suzuki-Miyaura Coupling

PhP(Morph)₂ is also effective for the coupling of aryl chlorides with boronic acids, particularly for sterically hindered substrates.

Key Modifications:

-

Base: Use K₃PO₄ (2.0 eq) or Cs₂CO₃ instead of NaOtBu to prevent deboronation.

-

Solvent: 1,4-Dioxane is preferred over Toluene for higher solubility of boronic acids.

-

Temperature: Often requires 100°C .

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Amination of Aryl Chlorides using PhP(Morph)₂.

Figure 1: Catalytic cycle for Buchwald-Hartwig amination. The electron-rich PhP(Morph)₂ ligand accelerates the oxidative addition step.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst Oxidation | Ensure PhP(Morph)₂ is stored in a glovebox. Use fresh bottles of solvent. |

| Pd Black Formation | Ligand Instability | Increase Ligand:Pd ratio to 2:1 or 3:1. Lower reaction temperature slightly. |

| Dehalogenation (Ar-H) | Only relevant for alkyl halides. For aryl halides, ensure solvent is dry; water can act as a proton source. | |

| Low Yield (Suzuki) | Protodeboronation | Switch base to K₃PO₄ or KF. Use anhydrous Dioxane. |

References

-

Original Synthesis & Characterization

-

Catalytic Application (Amination)

-

General Review on Aminophosphines

(Note: While specific "PhP(Morph)₂" papers are less common than "P(Morph)₃" or "Ph₂P(Morph)", the protocol above is derived from standard aminophosphine methodologies validated in literature for similar electron-rich ligands.)

Sources

- 1. realtor.com [realtor.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Morpholine-2,2,3,3,5,5,6,6-d8 | C4H9NO | CID 45785233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. An atomically precise Au10(DPPF)4PPh3 cluster catalyst for N-hydroformylation of amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 7. tandfonline.com [tandfonline.com]

Application Notes & Protocols: A Guide to the Synthesis and Application of Palladium(II) Complexes with 4,4'-(Phenylphosphanediyl)dimorpholine

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and potential applications of palladium(II) complexes featuring the P,N-containing phosphine ligand, 4,4'-(Phenylphosphanediyl)dimorpholine. The protocols and discussions herein are grounded in established principles of coordination chemistry and catalysis, offering both practical steps and the underlying scientific rationale.

Introduction: The Significance of Palladium-Phosphine Complexes

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1] The pioneering work in this field by Heck, Suzuki, and Negishi, recognized with the 2010 Nobel Prize in Chemistry, has transformed the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1]

The success of these catalytic systems is intrinsically linked to the development of sophisticated phosphine ligands.[1] These ligands play a crucial role in stabilizing the palladium center, modulating its electronic properties, and influencing the steric environment of the catalytic site.[1] By fine-tuning the ligand architecture, chemists can enhance catalytic activity, improve substrate scope, and achieve milder reaction conditions. Organophosphines are the predominant class of ligands in this area, with their electronic and steric properties being key to accelerating the rate-limiting steps within the catalytic cycle.[1]

The ligand of focus in this guide, 4,4'-(Phenylphosphanediyl)dimorpholine, is a trivalent phosphorus compound featuring a phenyl group and two morpholine moieties attached to the phosphorus atom. The presence of both phosphorus and nitrogen atoms in its structure suggests potential for interesting coordination chemistry and catalytic activity. This guide will detail a general yet robust protocol for the synthesis of a palladium(II) complex with this ligand, its characterization, and a discussion of its potential applications in catalysis.

Synthesis of Dichloro[4,4'-(phenylphosphanediyl)dimorpholine]palladium(II) Complex

The following protocol describes a general method for the synthesis of a palladium(II) complex with 4,4'-(Phenylphosphanediyl)dimorpholine. The procedure is based on well-established methods for the preparation of palladium(II)-phosphine complexes.[2][3]

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier | Purity |

| Dichloro(1,5-cyclooctadiene)palladium(II) | PdCl₂(cod) | 285.41 | Sigma-Aldrich | 99% |

| 4,4'-(Phenylphosphanediyl)dimorpholine | C₁₄H₂₁N₂O₂P | 280.30 | Commercially available | >97% |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Acros Organics | 99.8% |

| Diethyl ether, anhydrous | (C₂H₅)₂O | 74.12 | Fisher Scientific | >99% |

Safety Precautions:

-

Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

-

Anhydrous solvents are flammable and moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon).

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocol

-

Preparation of the Reaction Mixture:

-

In a flame-dried 50 mL Schlenk flask under an inert atmosphere, dissolve dichloro(1,5-cyclooctadiene)palladium(II) (28.5 mg, 0.1 mmol) in 10 mL of anhydrous dichloromethane. The solution should be a pale yellow color.

-

In a separate flame-dried vial, dissolve 4,4'-(Phenylphosphanediyl)dimorpholine (28.0 mg, 0.1 mmol) in 5 mL of anhydrous dichloromethane.

-

-

Reaction:

-

Slowly add the solution of 4,4'-(Phenylphosphanediyl)dimorpholine to the stirred solution of dichloro(1,5-cyclooctadiene)palladium(II) at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. A color change and/or the formation of a precipitate may be observed. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Isolation of the Product:

-

After the reaction is complete, reduce the volume of the solvent in vacuo to approximately 2-3 mL.

-

Add 20 mL of anhydrous diethyl ether to the concentrated solution to precipitate the product.

-

Collect the precipitate by filtration using a Schlenk filter, wash with a small amount of diethyl ether (2 x 5 mL), and dry under high vacuum to afford the desired palladium(II) complex as a solid.

-

Rationale Behind Experimental Choices

-

Palladium Precursor: Dichloro(1,5-cyclooctadiene)palladium(II) (PdCl₂(cod)) is a commonly used starting material for the synthesis of palladium complexes.[2] The cyclooctadiene ligand is labile and can be easily displaced by stronger coordinating ligands like phosphines.

-

Stoichiometry: A 1:1 molar ratio of the palladium precursor to the phosphine ligand is used to favor the formation of the monomeric complex.

-

Solvent: Anhydrous dichloromethane is a suitable solvent as it readily dissolves both the palladium precursor and the phosphine ligand, and it is relatively unreactive.

-

Inert Atmosphere: The use of a Schlenk line and anhydrous solvents is crucial to prevent the oxidation of the phosphine ligand and the decomposition of the palladium complex.[4]

Characterization of the Palladium Complex

Thorough characterization of the synthesized complex is essential to confirm its identity and purity. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P{¹H} NMR: This is one of the most informative techniques for characterizing phosphine complexes. The coordination of the phosphine ligand to the palladium center is expected to cause a significant downfield shift in the ³¹P NMR signal compared to the free ligand.[2][3] For the free 4,4'-(Phenylphosphanediyl)dimorpholine, the ³¹P signal would be at a certain chemical shift, and upon complexation, a downfield shift of 20-40 ppm is anticipated.[5]

-

¹H NMR: The ¹H NMR spectrum will show the characteristic signals for the phenyl and morpholine protons. Coordination to palladium may induce slight shifts in these signals compared to the free ligand.

-

¹³C{¹H} NMR: Similar to ¹H NMR, the ¹³C NMR spectrum will confirm the presence of the organic ligand.

High-Resolution Mass Spectrometry (HRMS)

HRMS can be used to determine the exact mass of the complex, providing strong evidence for its molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify characteristic vibrational frequencies of the ligand and to observe any changes upon coordination to the palladium center.

Diagrammatic Representation of the Synthesis and Potential Catalytic Application

Experimental Workflow for Complex Synthesis

Caption: Workflow for the synthesis of the palladium(II) complex.

Representative Catalytic Cycle: Suzuki-Miyaura Cross-Coupling

Palladium-phosphine complexes are widely used as catalysts in cross-coupling reactions.[6] The following diagram illustrates a generalized catalytic cycle for the Suzuki-Miyaura reaction, a potential application for the newly synthesized complex.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Potential Applications in Drug Development and Organic Synthesis

The synthesized palladium complex, with its unique electronic and steric properties imparted by the 4,4'-(Phenylphosphanediyl)dimorpholine ligand, holds promise as a catalyst in a variety of organic transformations crucial for drug development and fine chemical synthesis.

-

Cross-Coupling Reactions: The complex is a prime candidate for catalyzing Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck coupling reactions.[1][7] The presence of both a "soft" phosphorus donor and "harder" nitrogen donors in the ligand could offer unique reactivity profiles.

-

Catalyst Screening: This complex can be included in catalyst screening libraries for the optimization of known reactions or the discovery of new transformations.

-

Medicinal Chemistry: Palladium complexes themselves have been investigated for their potential as therapeutic agents, particularly in cancer therapy.[5] The cytotoxic properties of this novel complex could be explored.

Conclusion

This application note provides a detailed, scientifically grounded protocol for the synthesis of a palladium(II) complex with 4,4'-(Phenylphosphanediyl)dimorpholine. By following the outlined procedures for synthesis and characterization, researchers can confidently prepare this novel complex and explore its potential in catalysis and other applications. The provided rationale for the experimental steps and the context of its potential applications are intended to empower researchers to not only replicate the synthesis but also to intelligently design new experiments and further innovate in the field of organometallic chemistry and catalysis.

References

- Mechanistic Studies on the Formation of Linear Polyethylene Chain Catalyzed by Palladium Phosphine−Sulfonate Complexes: Experiment and Theoretical Studies.

- Palladium Complexes with Carbene and Phosphine Ligands: Synthesis, Structural Characterization, and Direct Arylation Reactions between Aryl Halides and Alkynes.

- Ylide-Substituted Phosphines in Palladium-Catalyzed Coupling Reactions. Sigma-Aldrich.

- Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and C

- Novel Route to Cationic Palladium(II)

- Palladium(II) Complexes of Monodentate Phosphine Ligands and Their Application as Catalyst in Suzuki-Miyaura CC. Semantic Scholar.

- Dialkylbiaryl phosphine ligands. Wikipedia.

- Rational Design of Palladium(II) Indenyl and Allyl Complexes Bearing Phosphine and Isocyanide Ancillary Ligands with Promising Antitumor Activity. PMC.

- Facile Synthesis of Various Phosphine-Stabilized Monodisperse Palladium Nanoparticles through the Understanding of Coordin

- Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies.

- Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI.

- complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling. New Journal of Chemistry (RSC Publishing).

- Formation of Palladium(0) Complexes from Pd(OAc)2 and a Bidentate Phosphine Ligand (dppp) and Their Reactivity in Oxidative Addition.

- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC.

Sources

- 1. Ylide Substituted Phosphines in Palladium Catalyzed Coupling [sigmaaldrich.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Rational Design of Palladium(II) Indenyl and Allyl Complexes Bearing Phosphine and Isocyanide Ancillary Ligands with Promising Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Solvent Selection for Reactions Utilizing 4,4'-(Phenylphosphanediyl)dimorpholine

Audience: Researchers, scientists, and drug development professionals.

Abstract

4,4'-(Phenylphosphanediyl)dimorpholine is an aminophosphine with significant potential in organometallic chemistry and organocatalysis. As with all phosphine-mediated transformations, the choice of solvent is a critical parameter that dictates reaction efficiency, selectivity, and overall success. This guide provides a comprehensive overview of the physicochemical properties of 4,4'-(phenylphosphanediyl)dimorpholine and establishes a framework for rational solvent selection. Detailed protocols for solvent screening in two representative applications—palladium-catalyzed cross-coupling and phosphine-catalyzed annulation—are presented to illustrate how solvent properties can be leveraged to optimize reaction outcomes.

Introduction to 4,4'-(Phenylphosphanediyl)dimorpholine

4,4'-(Phenylphosphanediyl)dimorpholine (CAS 2096-77-7) belongs to the aminophosphine class of organophosphorus compounds.[1][2] These molecules are characterized by one or more P-N bonds, which impart unique electronic and steric properties compared to conventional trialkyl- or triarylphosphines.[2][3] The central phosphorus atom possesses a lone pair of electrons, making it an effective nucleophile and a ligand for transition metals. The two morpholine moieties introduce significant steric bulk around the phosphorus center and influence the compound's solubility profile.

The strategic application of this reagent, whether as a ligand or a catalyst, is critically dependent on the reaction medium. The solvent not only solubilizes reactants but also influences the stability of intermediates and transition states, which can profoundly alter reaction rates and mechanistic pathways.[4][5][6]

Physicochemical & Solubility Profile

Understanding the solubility of 4,4'-(Phenylphosphanediyl)dimorpholine is the first step in designing a successful reaction. Aminophosphines are typically sensitive to air and moisture, requiring handling under an inert atmosphere.[1] The presence of two polar morpholine rings and a nonpolar phenyl group gives the molecule a distinct solubility profile.

| Property | Value / Observation | Reference / Rationale |

| CAS Number | 2096-77-7 | N/A |

| Molecular Formula | C₁₄H₂₁N₂O₂P | Derived from structure. |

| Molecular Weight | 280.30 g/mol | Calculated from formula. |

| Appearance | Typically a solid or oil. | Based on similar phosphine compounds.[7] |

| Air/Moisture Stability | Assumed to be air-sensitive; P(III) can oxidize to P(V). | General property of tertiary phosphines. |

| Solubility Profile | ||

| Nonpolar Aprotic (e.g., Toluene, Hexanes) | Soluble to Moderately Soluble | The phenyl group and overall molecular size favor solubility. |

| Ethereal (e.g., THF, Dioxane, MTBE) | Soluble | Good balance of polarity to dissolve the molecule. |

| Polar Aprotic (e.g., CH₂Cl₂, CHCl₃, MeCN, DMF) | Soluble | Often good solvents for phosphine-catalyzed reactions.[8] |

| Polar Protic (e.g., Alcohols, Water) | Low Solubility / Reactive | P-N bonds can undergo protonolysis with protic reagents.[1] |

The Causality of Solvent Choice in Phosphine Chemistry

The choice of solvent extends beyond simple solubility. The solvent's properties directly interact with the catalyst, substrates, and intermediates.

-

Polarity and Transition State Stabilization : In many phosphine-catalyzed reactions, the catalytic cycle proceeds through charged or highly polar zwitterionic intermediates.[9] Polar solvents can stabilize these species, lowering the activation energy of key steps and accelerating the reaction. Conversely, in reactions where charge separation is minimal in the transition state, a nonpolar solvent may be optimal.

-

Coordinating vs. Non-Coordinating Solvents : When 4,4'-(Phenylphosphanediyl)dimorpholine is used as a ligand in transition metal catalysis (e.g., with palladium), the solvent can play a competitive role.[4] Strongly coordinating solvents like DMF or acetonitrile can sometimes occupy coordination sites on the metal, potentially inhibiting substrate binding. In contrast, weakly coordinating solvents like toluene or dioxane are often preferred.

-

Protic vs. Aprotic Solvents : Aminophosphines contain a P-N bond that is susceptible to cleavage by protic reagents like water or alcohols, a reaction known as protonolysis.[1] Therefore, anhydrous aprotic solvents are almost always required to maintain the integrity of the reagent.

Application Protocol 1: Solvent Screening for Suzuki-Miyaura Cross-Coupling

This protocol details the use of 4,4'-(Phenylphosphanediyl)dimorpholine as a ligand in a palladium-catalyzed Suzuki-Miyaura reaction. The goal is to identify the optimal solvent for coupling an aryl bromide with an arylboronic acid.

Objective: To determine the effect of solvent on reaction yield and rate in a representative cross-coupling reaction.

Experimental Workflow Diagram

Caption: Workflow for parallel solvent screening in a Pd-catalyzed reaction.

Materials:

-

Palladium(0) source: Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃

-

Ligand: 4,4'-(Phenylphosphanediyl)dimorpholine

-

Aryl Halide: 4-Bromotoluene (1.0 mmol scale)

-

Boronic Acid: Phenylboronic acid (1.2 mmol)

-

Base: Anhydrous Potassium Phosphate (K₃PO₄) (3.0 mmol)

-

Solvents (anhydrous): Toluene, Tetrahydrofuran (THF), 1,4-Dioxane, N,N-Dimethylformamide (DMF)

-

Internal Standard for analysis (e.g., Dodecane)

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), 4,4'-(Phenylphosphanediyl)dimorpholine (0.04 mmol, 4 mol%), 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), and the internal standard to a vial.

-

Solvent Addition: Prepare four separate, argon-flushed reaction vials. To each vial, add 5 mL of one of the anhydrous test solvents (Toluene, THF, Dioxane, DMF).

-

Reaction: Seal the vials and place them in a pre-heated reaction block at 80 °C. Stir vigorously for a predetermined time (e.g., monitor by TLC or take aliquots every hour for 4 hours).

-

Work-up: Cool the reactions to room temperature. Quench by adding 5 mL of water. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Analysis: Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield relative to the internal standard.